rU Phosphoramidite-13C2,d1

Mass Spectrometry Oligonucleotide Quantification Stable Isotope Labeling

Site-specific ¹³C at C6 and ²H at C5 enable unambiguous mass shift (+2 Da) for SIL-IS and isolated spin pairs for NMR. Essential for therapeutic oligonucleotide PK/TK studies where unlabeled analogs fail. Supplied with 5'-O-DMTr and 2'-O-TBDMS protecting groups for automated RNA synthesis. Ideal for quantifying analytes in complex matrices and resolving RNA structure dynamics.

Molecular Formula C45H61N4O9PSi
Molecular Weight 864.0 g/mol
Cat. No. B12383889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerU Phosphoramidite-13C2,d1
Molecular FormulaC45H61N4O9PSi
Molecular Weight864.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26D,28+1,42+1
InChIKeySKNLXHRBXYGJOC-AQVIIGMWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: A Dual-Isotope Uridine Phosphoramidite for High-Resolution Nucleic Acid Analytics


3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a uridine-derived nucleoside phosphoramidite building block designed for solid-phase oligonucleotide synthesis. This compound incorporates standard 5'-O-DMTr (bis(4-methoxyphenyl)-phenylmethoxy) and 2'-O-TBDMS (tert-butyl(dimethyl)silyl) protecting groups for use in automated RNA synthesis . Its primary structural distinction is the site-specific introduction of stable isotopes: a deuterium atom at the 5-position of the uracil base and a carbon-13 atom at the 6-position of the pyrimidine ring. This dual-labeling strategy enables the synthesis of oligonucleotides with precisely positioned isotopic probes, serving as essential tools for structural elucidation and quantitative mass spectrometry applications [1].

Why 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile Cannot Be Replaced by a Standard Uridine Phosphoramidite


Standard uridine phosphoramidites, such as DMT-2'O-TBDMS-rU (e.g., CAS 118362-03-1), are foundational for RNA synthesis but lack the isotopic signatures required for advanced analytical workflows. Substituting an unlabeled analog for this dual-isotope compound fundamentally compromises experiments that depend on precise mass differences or specific nuclear spin properties. The presence of site-specific ¹³C and ²H labels in the target compound provides a unique mass shift and NMR-active nucleus for quantification and structural studies . Using a generic alternative in these contexts would result in an inability to distinguish the analyte from endogenous background in complex biological matrices or to resolve spectral overlap in NMR, thereby invalidating the core analytical or structural premise of the experiment [1].

Quantitative Evidence for Selecting 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile Over Analogs


Isotopic Enrichment and Analytical Specificity vs. Unlabeled Uridine Phosphoramidites

The target compound provides a defined mass shift relative to the unlabeled DMT-2'O-TBDMS-rU phosphoramidite (CAS 118362-03-1), enabling its use as an internal standard in LC-MS workflows. The compound is specified with a high isotopic enrichment of ≥98 atom% for both deuterium and carbon-13, ensuring that the labeled oligonucleotide signal is well-resolved from the natural isotopic envelope of the unlabeled counterpart . In contrast, the unlabeled analog (MW ~861.1 g/mol) provides no such mass differentiation and cannot serve as an internal standard for precise quantitation in complex biological samples . The resulting mass difference (approximately +2 Da for the monomer, scaling with oligonucleotide length) is critical for minimizing signal overlap and achieving accurate quantification.

Mass Spectrometry Oligonucleotide Quantification Stable Isotope Labeling

NMR Spectral Simplification via Site-Specific Labeling Compared to Uniformly Labeled Alternatives

The site-specific nature of the ¹³C and ²H labels in this compound allows for the creation of simplified spin systems within the RNA oligonucleotide, a key advantage over uniformly ¹³C/¹⁵N-labeled phosphoramidites [1]. By introducing a single ¹³C nucleus at the C6 position and a deuterium at C5, this compound generates an isolated ¹H-¹³C spin pair upon deprotection of the C5 position. This contrasts with uniformly labeled analogs, which create complex, overlapping ¹³C-¹³C scalar couplings that complicate spectral interpretation and require more sophisticated NMR experiments. The site-specific design reduces spectral crowding, enabling the use of simpler and more sensitive heteronuclear NMR experiments, such as ¹H-¹³C HSQC, to probe local structure and dynamics with higher confidence [2].

NMR Spectroscopy RNA Structure Elucidation Site-Specific Labeling

Synthetic Yield and Oligonucleotide Purity vs. Single-Isotope Labeled Analogs

While direct head-to-head coupling efficiency data for this specific compound is not publicly available, class-level inference from structurally analogous deuterated and ¹³C-labeled nucleoside phosphoramidites indicates that dual-isotope substitution at non-reactive positions does not compromise standard solid-phase synthesis performance [1]. The 5'-DMTr and 2'-TBDMS protecting groups, identical to those on unlabeled rU phosphoramidites, dictate the synthetic cycle, and the isotopic labels are chemically inert under these conditions. This is a key differentiator from single-isotope or base-modified analogs, which can sometimes exhibit reduced coupling yields due to steric or electronic effects. For instance, some base-modified phosphoramidites may require extended coupling times or show lower stepwise yields (e.g., 95-97% vs. >99% for standard monomers), whereas the isotopic labels in this compound are not expected to perturb the coupling reaction, maintaining the high efficiency typical of standard RNA synthesis [2].

Oligonucleotide Synthesis Synthetic Efficiency Phosphoramidite Chemistry

Purity Profile of Dual-Labeled Phosphoramidites vs. Vendor Specifications for Unlabeled Counterparts

Suppliers of analogous site-specific labeled phosphoramidites (e.g., DMT-2'O-TBDMS-rU phosphoramidite-[6-13C,5-d]) report a chemical purity of ≥95% (CP) alongside the isotopic enrichment specifications . This level of purity is slightly lower than the ≥99% HPLC purity typically guaranteed for premium, unlabeled research-grade phosphoramidites like TheraPure™ rU CEP . This difference in purity specification, while potentially requiring additional purification steps for the most stringent therapeutic applications, is an accepted trade-off in the procurement decision: it reflects the inherent complexity and cost of synthesizing a site-specific, dual-isotope-labeled monomer. The value is derived from the unique analytical capability the label provides, not solely from its purity as a synthetic building block.

Phosphoramidite Purity Quality Control Oligonucleotide Therapeutics

Optimized Applications for 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile


LC-MS/MS Quantification of Therapeutic Oligonucleotides in Preclinical and Clinical Studies

This dual-isotope phosphoramidite is ideally suited for synthesizing stable isotope-labeled internal standards (SIL-IS) for therapeutic oligonucleotides. The defined +2 Da mass shift per incorporated uridine ensures the SIL-IS co-elutes with the analyte but is clearly resolved in the mass spectrometer, as supported by the high isotopic enrichment evidence . This application directly addresses the challenge of ion suppression and matrix effects in complex biological fluids (e.g., plasma, tissue homogenates), enabling the precise and accurate quantification required for regulatory pharmacokinetic (PK) and toxicokinetic (TK) studies.

High-Resolution NMR Structural Studies of RNA Molecules

The site-specific ¹³C label at the C6 position of the uracil ring is a strategic probe for heteronuclear NMR. When this compound is incorporated into an RNA oligonucleotide, it creates an isolated ¹H-¹³C spin pair (after C5 deprotection) that simplifies NMR spectra and reduces signal overlap, as described in the spectral simplification evidence . This enables the collection of high-quality residual dipolar coupling (RDC) and relaxation data, which are essential for determining the 3D structure and dynamics of biologically relevant RNA molecules, including riboswitches, viral RNA elements, and RNA-protein complexes.

Mechanistic Probing of RNA-Protein Interactions via Selective Deuteration

The deuterium label at the 5-position of the uracil base provides a probe for studying nucleic acid interactions. Deuterium incorporation is a well-established method for investigating binding mechanisms and dynamics through techniques like neutron scattering or by observing kinetic isotope effects (KIEs) in enzymatic reactions. While specific data on KIEs for this compound are not provided, the targeted deuteration at the nucleobase offers a non-perturbing modification to probe hydrogen bonding networks and hydrophobic interactions at the RNA-protein interface, a strategy supported by the wider field of deuterated nucleic acid research . This is a key differentiator from standard nucleoside probes, which may rely on bulkier fluorescent or affinity tags that can disrupt native binding.

Technical Documentation Hub

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